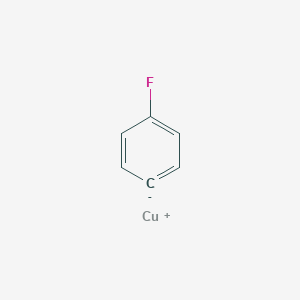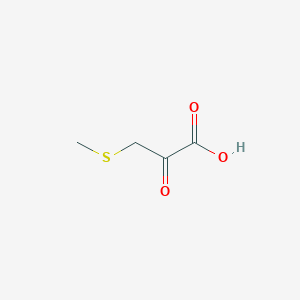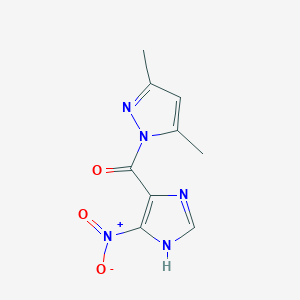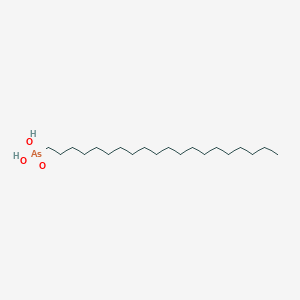
Icosylarsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icosylarsonic acid is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a long-chain hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of icosylarsonic acid typically involves the reaction of arsenic trioxide with a long-chain alkyl halide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the arsenic-carbon bond. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the large volumes of reactants and products. The reaction is typically carried out in a batch or continuous flow reactor, with careful monitoring of reaction parameters to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Icosylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding arsine derivative.
Substitution: The long-chain hydrocarbon group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols are used in the presence of a suitable catalyst or under reflux conditions.
Major Products Formed
Oxidation: Arsenic oxides and various organic oxidation products.
Reduction: Arsine derivatives and other reduced forms of the compound.
Substitution: Substituted organoarsenic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Icosylarsonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of icosylarsonic acid involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets include various enzymes involved in metabolic pathways, and the pathways affected include oxidative stress response and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylarsine oxide
- Arsenobetaine
- Arsenocholine
Comparison
Icosylarsonic acid is unique due to its long-chain hydrocarbon group, which imparts different physicochemical properties compared to other organoarsenic compounds. This uniqueness makes it suitable for specific applications where other compounds may not be effective. For example, its hydrophobic nature allows it to interact differently with biological membranes and proteins, leading to distinct biological activities.
Eigenschaften
CAS-Nummer |
18855-16-8 |
|---|---|
Molekularformel |
C20H43AsO3 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
icosylarsonic acid |
InChI |
InChI=1S/C20H43AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22,23)24/h2-20H2,1H3,(H2,22,23,24) |
InChI-Schlüssel |
PSCYXUZTCMVPFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




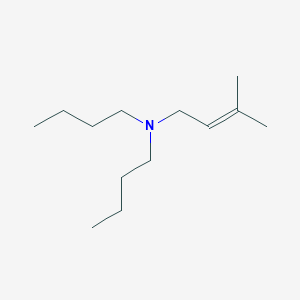
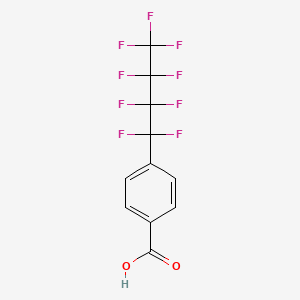
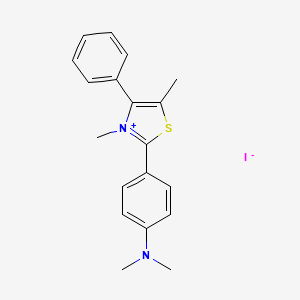
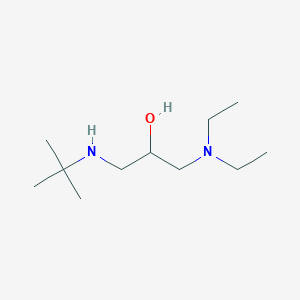
![2-Methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14712121.png)
